molecular formula C26H38O3 B13887876 19-Nortestosterone cyclopenytlpropionate

19-Nortestosterone cyclopenytlpropionate

Cat. No.: B13887876
M. Wt: 398.6 g/mol
InChI Key: REWKEGSQGOSEES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

19-Nortestosterone cyclopentylpropionate, also known as nandrolone cyclopentylpropionate, is a synthetic anabolic-androgenic steroid derived from 19-nortestosterone. It is commonly used in medical and veterinary applications due to its anabolic properties, which promote muscle growth and bone density, while exhibiting relatively low androgenic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 19-nortestosterone cyclopentylpropionate typically involves the esterification of 19-nortestosterone with cyclopentylpropionic acid. The process begins with the preparation of 19-nortestosterone, which can be synthesized from estrone through a series of chemical reactions including reduction and oxidation steps. The final esterification step involves reacting 19-nortestosterone with cyclopentylpropionic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of 19-nortestosterone cyclopentylpropionate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with strict control over reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

19-Nortestosterone cyclopentylpropionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

19-Nortestosterone cyclopentylpropionate has a wide range of applications in scientific research:

Mechanism of Action

19-Nortestosterone cyclopentylpropionate exerts its effects by binding to androgen receptors in target tissues. This binding activates the androgen receptor, leading to the transcription of specific genes that promote protein synthesis and muscle growth. The compound also influences the nitrogen balance in the body, enhancing muscle mass and strength. Additionally, it has been shown to activate the intrinsic apoptotic pathway in certain cancer cells, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

19-Nortestosterone cyclopentylpropionate is unique due to its esterified form, which provides a longer half-life and sustained release compared to its parent compound, nandrolone. This makes it more effective for therapeutic use, requiring less frequent administration .

Properties

IUPAC Name

(13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) 3-cyclopentylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O3/c1-26-15-14-21-20-10-8-19(27)16-18(20)7-9-22(21)23(26)11-12-24(26)29-25(28)13-6-17-4-2-3-5-17/h16-17,20-24H,2-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REWKEGSQGOSEES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2OC(=O)CCC4CCCC4)CCC5=CC(=O)CCC35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.